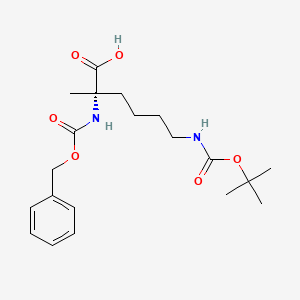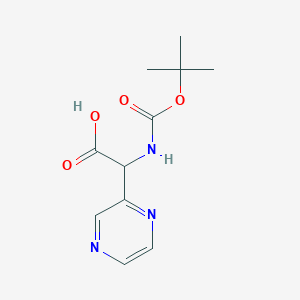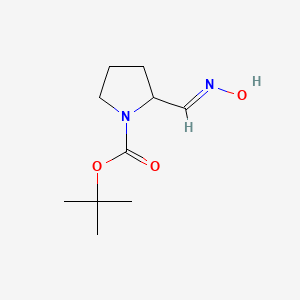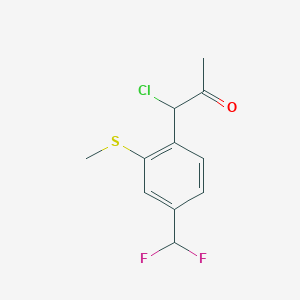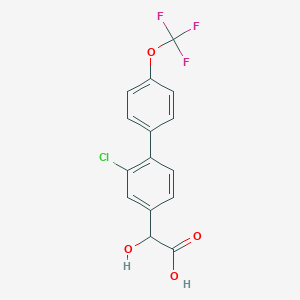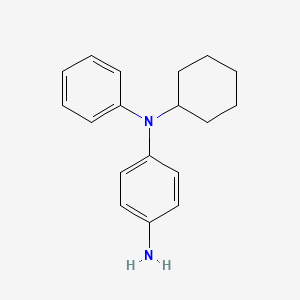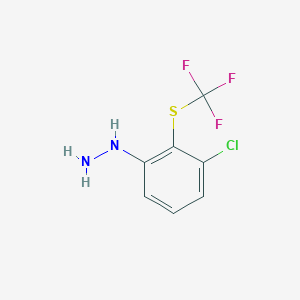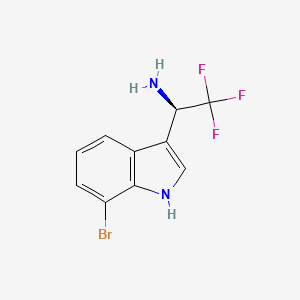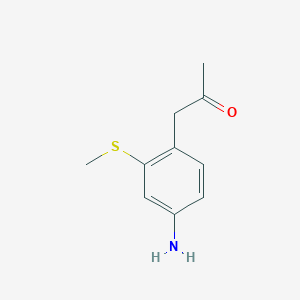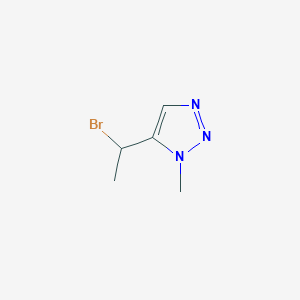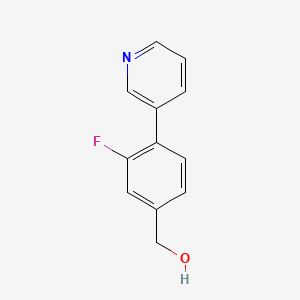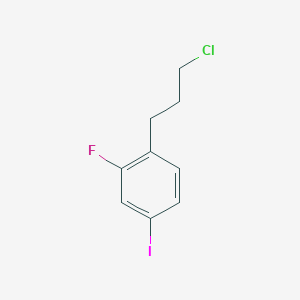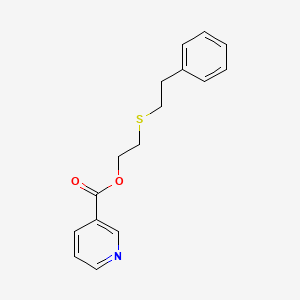
2-(Phenethylthio)ethyl nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Phenethylthio)ethyl nicotinate is an organic compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a phenethylthio group attached to an ethyl nicotinate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenethylthio)ethyl nicotinate typically involves the esterification of nicotinic acid with 2-(phenethylthio)ethanol. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale distillation or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(Phenethylthio)ethyl nicotinate undergoes various chemical reactions, including:
Oxidation: The phenethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in nicotinate can be reduced to an amine.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Phenethylthio)ethyl nicotinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cardiovascular diseases and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(Phenethylthio)ethyl nicotinate involves its interaction with specific molecular targets and pathways. The phenethylthio group may interact with cellular receptors or enzymes, modulating their activity. The nicotinate moiety can influence metabolic pathways, particularly those involving nicotinic acid receptors. These interactions can lead to various biological effects, such as anti-inflammatory and antioxidant activities.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl nicotinate
- Methyl nicotinate
- Phenethyl nicotinate
Comparison
2-(Phenethylthio)ethyl nicotinate is unique due to the presence of the phenethylthio group, which imparts distinct chemical and biological properties. Compared to ethyl nicotinate and methyl nicotinate, it may exhibit enhanced biological activities due to the additional functional group. Phenethyl nicotinate, on the other hand, lacks the ethyl linkage, which can affect its reactivity and interactions with biological targets.
Propiedades
Número CAS |
101952-70-9 |
|---|---|
Fórmula molecular |
C16H17NO2S |
Peso molecular |
287.4 g/mol |
Nombre IUPAC |
2-(2-phenylethylsulfanyl)ethyl pyridine-3-carboxylate |
InChI |
InChI=1S/C16H17NO2S/c18-16(15-7-4-9-17-13-15)19-10-12-20-11-8-14-5-2-1-3-6-14/h1-7,9,13H,8,10-12H2 |
Clave InChI |
AKFDAYXHDDOXQC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCSCCOC(=O)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



